Product packaging for hemoglobin A2-Liangcheng(Cat. No.:CAS No. 155076-28-1)

hemoglobin A2-Liangcheng

Cat. No.: B1177557
CAS No.: 155076-28-1
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Description

Hemoglobin A2 (Hb A2) is a minor hemoglobin tetramer that constitutes approximately 2.5% to 3.5% of total hemoglobin in healthy adults, with a normal reference interval often cited as 2.3% - 3.6% . It is composed of two alpha-globin and two delta-globin chains (α2δ2) . While it has minimal physiological significance in oxygen transport, the quantification of Hb A2 is a critical diagnostic parameter in hematology. Its primary research and clinical value lies in its role as a key biomarker for the carrier state of beta-thalassemia, where its levels are typically elevated above 3.5% . This high-purity Hemoglobin A2-Liangcheng is essential for research into thalassemia syndromes and other hemoglobinopathies. Structural studies of Hb A2 are fundamental for understanding its biophysical properties and slight functional differences compared to hemoglobin A . Furthermore, research applications include use as a standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) to ensure accurate quantification and diagnosis, particularly as the co-inheritance of delta-globin gene variants (Hb A2 variants) with other globin gene defects can lead to complex phenotypes and potential misdiagnosis . Accurate measurement is crucial, as levels can be influenced by factors such as iron deficiency, which can lower Hb A2, potentially obscuring a beta-thalassemia trait diagnosis . This product is presented for fundamental research use only.

Properties

CAS No.

155076-28-1

Molecular Formula

C8H6FNO

Synonyms

hemoglobin A2-Liangcheng

Origin of Product

United States

Molecular Genetics of Hemoglobin A2 Liangcheng

Genomic Organization of the Human Delta-Globin (HBD) Gene Locus Relevant to Hemoglobin A2-Liangcheng

The human delta-globin (HBD) gene is a critical component of the β-globin locus, situated on the short arm of chromosome 11. nih.gov This cluster of genes is responsible for the synthesis of the β-like globin chains of hemoglobin. The arrangement of the genes in this locus is sequential, following a developmental pattern of expression: 5'-ε-Gγ-Aγ-δ-β-3'. nih.gov

The HBD gene, along with the alpha-globin gene, provides the blueprint for Hemoglobin A2 (HbA2), which is composed of two alpha (α) chains and two delta (δ) chains (α2δ2). In normal adults, HbA2 constitutes a small fraction, typically about 2-3.5%, of the total hemoglobin. nih.goviacld.com The expression of the HBD gene is primarily active in adult life, contributing to this minor but diagnostically significant hemoglobin component. nih.govgenecards.org Mutations within the HBD gene can lead to structural variants of HbA2, such as this compound, or result in a quantitative reduction of HbA2, a condition known as δ-thalassemia. nih.gov

Characterization of the Specific Genetic Mutation in this compound

The molecular basis of this compound lies in a specific point mutation within the HBD gene. This genetic alteration leads to a single amino acid substitution in the delta-globin chain, defining the variant's unique properties.

Nucleotide Substitution: HBD: c.351A>G (AAC→GAC) at Codon 117

Genetic analyses have identified the mutation responsible for this compound as a single nucleotide substitution in the HBD gene. Specifically, at codon 117, an adenine (B156593) (A) is replaced by a guanine (B1146940) (G). This transition from AAC to GAC is denoted as HBD: c.351A>G. This notation indicates that at the 351st nucleotide of the coding DNA sequence, the base has changed from adenine to guanine.

Predicted Amino Acid Change: δ117(G19)Asn→Asp

The nucleotide substitution directly results in a change in the amino acid sequence of the delta-globin chain. The original codon, AAC, codes for the amino acid asparagine (Asn). The mutated codon, GAC, however, codes for aspartic acid (Asp). lovd.nl Consequently, at position 117 of the delta-globin polypeptide chain, asparagine is replaced by aspartic acid. This change is designated as δ117(G19)Asn→Asp, where G19 refers to the position within the G helix of the globin chain. Some databases may list this change as p.(Asn118Asp), reflecting a difference in protein sequence numbering conventions. lovd.nl

FeatureDescription
Hemoglobin Variant This compound
Gene HBD (Hemoglobin Subunit Delta)
Nucleotide Change c.351A>G
Codon Change AAC → GAC (at Codon 117)
Amino Acid Change Asparagine (Asn) → Aspartic Acid (Asp)
Protein Position 117 (G19)

Haplotype Analysis and Linkage Disequilibrium in Families with this compound

Detailed haplotype analysis and studies on linkage disequilibrium specifically for families with the this compound variant are not extensively documented in current research literature. Haplotype analysis within the β-globin gene cluster is a powerful tool for tracing the origin and inheritance patterns of globin gene mutations, and it has been widely applied in the study of β-thalassemia and other hemoglobinopathies. nih.govnih.gov Such studies would be invaluable in understanding the population genetics and potential founder effects associated with the this compound mutation. However, at present, specific data on the haplotypes linked to this particular HBD gene variant are not available.

Biochemical and Structural Characterization of Hemoglobin A2 Liangcheng

Primary Structure Analysis of the Delta-Globin Chain in Hemoglobin A2-Liangcheng

Gene analysis has identified this variant as Hb A2-Liangcheng [δ117(G19)Asn→Asp(AAC→GAC)]. researchgate.net This notation indicates that at the 117th position of the δ-globin chain, the amino acid asparagine (Asn) is replaced by aspartic acid (Asp). This specific substitution is the result of a single nucleotide change in the DNA sequence, from AAC to GAC. researchgate.net Another report describes a novel missense mutation in the δ-globin gene, HBD: c.323G>A, which results in a glycine (B1666218) to aspartic acid substitution (Gly→Asp). researchgate.net While the specific amino acid position is noted differently, both point to a change in the δ-globin chain that defines this particular hemoglobin variant. Mutations in the δ-globin gene can lead to a decreased expression of Hemoglobin A2. researchgate.net

FeatureDescription
Hemoglobin Variant This compound
Affected Globin Chain Delta (δ)
Amino Acid Substitution Asparagine (Asn) to Aspartic Acid (Asp) at position 117
Codon Change AAC to GAC
Genetic Mutation HBD: c.323G>A (results in Gly→Asp)

Quaternary Structure Formation and Stability of the this compound Tetramer (α2δ2)

The functional hemoglobin molecule is a tetramer, a complex of four globin subunits. For Hemoglobin A2, this quaternary structure consists of two alpha-globin (α-globin) chains and two delta-globin (δ-globin) chains, denoted as α2δ2. wikipedia.org The formation of this tetramer is a crucial step, facilitated by interactions between the subunits. The stability of this structure is vital for the hemoglobin's oxygen-carrying capacity.

While specific stability studies on this compound are not extensively detailed, general principles governing hemoglobin stability can be applied. The stability of the hemoglobin tetramer is influenced by the interactions between the individual globin chains. nih.gov Mutations in a globin chain can affect these interactions, potentially leading to instability. dynamed.com For instance, some δ-globin chain variants have been shown to affect tetramer assembly or stability. nih.gov

Electrophoretic and Chromatographic Properties of this compound

The diagnosis and characterization of hemoglobin variants heavily rely on analytical techniques such as electrophoresis and chromatography. wikipedia.org These methods separate different hemoglobin types based on their physical and chemical properties, such as electrical charge and size.

Chromatography: High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of hemoglobin variants. clinsurggroup.usnih.gov In HPLC, hemoglobins (B146990) are separated based on their interaction with a stationary phase in a column. Different hemoglobin variants exhibit characteristic retention times. While specific HPLC data for this compound is not detailed in the provided search results, it is expected to have a distinct retention time compared to normal HbA2 and other variants due to the altered amino acid sequence. nih.govnih.gov The quantification of HbA2 is crucial for the diagnosis of conditions like beta-thalassemia. wikipedia.org

Analytical TechniqueExpected Property of this compound
Alkaline Electrophoresis Faster anodic migration compared to normal HbA2 due to the negative charge of aspartic acid.
High-Performance Liquid Chromatography (HPLC) A distinct retention time different from normal HbA2 and other common variants.

Interactions of this compound with Other Globin Chains and Heme Moieties

The function of hemoglobin is intrinsically linked to the interaction of its globin chains with each other and with the heme group. The heme group, a porphyrin ring with a central iron atom, is the site of oxygen binding.

Interaction with Alpha-Globin Chains: The formation of the stable α2δ2 tetramer requires specific interactions between the α-globin and δ-globin chains. ashpublications.org The amino acid substitution in the δ-chain of this compound could potentially modify these interactions. The α1β1 (and by analogy, α1δ1) interface is a critical area of contact that stabilizes the dimer. nih.gov A change in the amino acid sequence, particularly if it is located near this interface, could affect the affinity between the alpha and delta chains, although the specific location of the substitution at position 117 is not at the primary dimer interface. blackwellpublishing.commdpi.com The interaction of δ-globin variants with α-thalassemia can lead to complex diagnostic scenarios. researchgate.net

Interaction with Heme: Each globin chain enfolds a heme molecule within a hydrophobic pocket. nih.gov The stability of this heme-globin interaction is crucial for preventing heme loss and subsequent globin denaturation. dynamed.com The amino acid at position 117 in the δ-globin chain is not in direct contact with the heme group. mdpi.com However, a substitution can indirectly influence the heme pocket's environment and stability. It has been noted that in cases of iron deficiency, there can be preferential binding of heme to β-chains over δ-chains, which can reduce HbA2 levels. nih.gov

Population Genetics and Epidemiological Distribution of Hemoglobin A2 Liangcheng

Geographical Origin and Initial Delineation of Hemoglobin A2-Liangcheng in Chinese Populations

This compound is a rare delta-globin chain variant that was first identified and described in a Chinese family. researchgate.net The specific mutation for this variant is a substitution at codon 117 of the delta-globin gene, changing an asparagine residue to an aspartic acid (Asn→Asp). researchgate.net This amino acid change is the result of a single nucleotide polymorphism in the DNA sequence, specifically a transition from AAC to GAC. researchgate.net The naming of the variant, "Liangcheng," follows the convention of naming hemoglobin variants after the geographical location or region of origin of the individual or family in whom it was first discovered.

The initial report highlighted the detection of this new variant through gene analysis, underscoring the importance of molecular techniques in identifying and characterizing rare hemoglobinopathies that might not be distinguishable by protein analysis methods alone. researchgate.net

Prevalence Studies of Delta-Globin Gene Variants, Including this compound, in Regional Cohorts

A study screening over 40,000 individuals in a Chinese population found that 0.4% were positive for delta-globin gene mutations. nih.gov Another comprehensive analysis in southern China involving 15,642 individuals reported a carrier rate of 0.81% for HBD gene mutations. frontiersin.org This study further broke down the mutations into δ-thalassemia (0.52% carrier rate) and δ-globin variants (0.29% carrier rate). frontiersin.org A separate study in southern China identified 188 carriers of HBD gene mutations, corresponding to a prevalence of approximately 0.46%. nih.gov

These studies reveal a significant prevalence of HBD gene mutations in southern China. frontiersin.orgnih.gov The most frequently identified mutations in these cohorts were not HbA2-Liangcheng, but rather variants like HBD:c.-127T>C and Hb A2-Melbourne. frontiersin.org The data from these regional cohort studies are summarized below.

Table 1: Prevalence of Delta-Globin Gene Mutations in Chinese Regional Cohorts

Study RegionTotal Individuals ScreenedDetected Carrier Rate of HBD Mutations (%)Most Prevalent Variants NotedReference
Southern China15,6420.81HBD:c.−127T>C, Hb A2-Melbourne frontiersin.org
Southern ChinaNot specified (188 carriers found)~0.46HBD:c.-127 T > C nih.gov
China (General)40,863~0.40-77 (T>C), -30 (T>C) nih.gov

Genetic Diversity and Microevolutionary Patterns of HBD Variants in Asia

The delta-globin gene exhibits considerable genetic diversity across different global populations. In Asia, a wide spectrum of HBD variants has been documented. As of early 2025, 134 δ-globin chain variants and 66 δ-thalassemia mutations have been described worldwide. peerj.com Studies in Thailand, for instance, have identified at least fifteen different variants. peerj.com

The geographic distribution of specific HbA2 variants suggests distinct evolutionary origins. nih.gov For example, variants like HbA2-Indonesia are characteristic of Indonesian and Malay populations, while others have origins in Africa or Europe. nih.gov The unique distribution of these variants is often linked to historical migration events and the founder effect.

The microevolutionary patterns of HBD variants can sometimes be traced through haplotype analysis. By examining the genetic background (haplotype) on which a specific mutation occurs, researchers can investigate whether a variant arose from a single mutational event or has appeared multiple times independently. researchgate.net For instance, studies on the δ-globin promoter variant δ−77(T>C) in Southeast Asian populations point to different origins among Thai, Laotian, Burmese, and Japanese populations based on β-globin gene haplotype analysis. peerj.com While specific microevolutionary studies on this compound are not detailed in the available literature, its discovery in a specific Chinese family suggests it may be a private or low-frequency variant with a localized distribution. researchgate.net

Influence of Population Demographics on the Distribution of this compound Alleles

The distribution of any genetic trait, including hemoglobin variants like HbA2-Liangcheng, is heavily influenced by population demographics such as ethnicity, migration, and genetic drift. In China, a country with significant ethnic and geographical diversity, the prevalence of hemoglobinopathies often shows distinct regional and ethnic patterns. frontiersin.org

Studies conducted in Hainan Province, for example, have revealed that the distribution of α- and β-thalassemia mutations differs significantly between the Han, Li, and Miao ethnic groups. frontiersin.org The high prevalence of certain thalassemia types in the Li people, for instance, is attributed to the region's history of population migration and the relative genetic isolation of certain communities. frontiersin.org

This principle applies to rare delta-globin variants as well. The allele for this compound, having been identified within a specific Chinese family, likely has a distribution pattern shaped by the demographic history of that lineage. researchgate.net Its frequency would be expected to be highest among relatives and within the geographical region of its origin. Without widespread population screening specifically for this variant, its broader distribution remains unknown, but it is expected to be rare and geographically concentrated, a common feature for many "private" or "family" hemoglobin variants.

Advanced Analytical Methodologies for Hemoglobin A2 Liangcheng Detection and Research

Nucleic Acid-Based Diagnostic and Research Techniques

The definitive identification of Hemoglobin A2-Liangcheng lies within the genetic code. Analysis of the delta-globin (HBD) gene is paramount for its characterization. The mutation responsible for Hb A2-Liangcheng is a substitution at codon 117, where asparagine is replaced by aspartic acid due to a single nucleotide polymorphism (AAT to GAT). tatianamolchanova.com

Polymerase Chain Reaction (PCR) Optimization for HBD Gene Amplification

Polymerase Chain Reaction (PCR) is a foundational technique for amplifying the specific region of the HBD gene that harbors the Liangcheng mutation. Optimization of PCR protocols is critical to ensure the specific and efficient amplification of the target DNA sequence for subsequent analysis.

Key Optimization Parameters:

Primer Design: Primers are designed to flank the region of the HBD gene containing codon 117. The specificity of the primers to the delta-globin gene, avoiding co-amplification of the highly homologous beta-globin gene, is a primary consideration.

Annealing Temperature: The annealing temperature is optimized to ensure specific binding of the primers to the target DNA sequence, minimizing non-specific amplification.

Magnesium Chloride (MgCl2) Concentration: The concentration of MgCl2, a cofactor for the DNA polymerase, is fine-tuned to enhance enzyme activity and amplification yield.

DNA Polymerase Selection: A high-fidelity DNA polymerase is often chosen to minimize the introduction of errors during the amplification process, which is crucial for accurate sequencing.

ParameterOptimized ConditionPurpose
Primers Specific to the HBD gene, flanking codon 117To selectively amplify the gene segment of interest.
Annealing Temperature Gradient PCR to determine optimal temperature (e.g., 55-65°C)To maximize specific primer binding and minimize off-target amplification.
MgCl2 Concentration Titrated (e.g., 1.5-2.5 mM)To ensure optimal DNA polymerase activity.
DNA Polymerase High-fidelity polymeraseTo maintain the accuracy of the amplified DNA sequence for subsequent analysis.

Direct DNA Sequencing for Definitive this compound Identification

Direct DNA sequencing, often using the Sanger method, provides the conclusive identification of the Hb A2-Liangcheng mutation. tatianamolchanova.com Following PCR amplification of the relevant HBD gene segment, the purified PCR product is sequenced.

Findings from DNA Sequencing:

The analysis of the sequencing electropherogram will reveal the specific nucleotide change at codon 117 of the HBD gene. In the case of Hb A2-Liangcheng, the sequence will show a change from AAC to GAC, confirming the Asn → Asp amino acid substitution. tatianamolchanova.com This method is considered the gold standard for the definitive diagnosis of novel or rare hemoglobin variants.

Development of Allele-Specific Assays for this compound

For more rapid or large-scale screening for a known mutation like that in this compound, allele-specific PCR (AS-PCR) or allele-specific oligonucleotide (ASO) hybridization assays can be developed. While specific literature on an AS-PCR for Hb A2-Liangcheng is not prominent, the methodology is widely applied for other hemoglobinopathies. tatianamolchanova.com

Principles of Allele-Specific PCR for Hb A2-Liangcheng:

Two separate forward primers would be designed: one that is a perfect match for the normal allele (AAC at codon 117) and another that is a perfect match for the Liangcheng mutant allele (GAC at codon 117).

These allele-specific primers are used in separate PCR reactions with a common reverse primer.

Amplification will only occur in the reaction where the primer perfectly matches the template DNA. The presence of a PCR product in the reaction with the mutant primer would indicate the presence of the this compound mutation.

Protein-Based Separation and Quantification Methods for this compound

Prior to the advent of molecular techniques, and still used as primary screening tools, protein analysis methods are essential for detecting abnormal hemoglobins (B146990). These methods separate hemoglobin variants based on differences in their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) in Variant Resolution

While specific retention times for Hb A2-Liangcheng are not widely published, it would be expected to elute at a different time than normal HbA2. The precise retention time would depend on the specific HPLC system, column, and buffer gradient used.

Hemoglobin VariantExpected HPLC Elution Profile
Hemoglobin A2 (Normal) Elutes at a characteristic retention time.
This compound Expected to elute at a different retention time from normal HbA2 due to the change in charge.

Electrophoretic Modalities for this compound Profiling (e.g., Isoelectric Focusing, Capillary Electrophoresis)

Electrophoretic techniques separate proteins based on their charge and/or isoelectric point (pI).

Isoelectric Focusing (IEF): IEF separates proteins based on their pI in a pH gradient. The Asn → Asp substitution in this compound would lower its pI compared to normal HbA2. In the initial discovery, IEF was used to detect this variant, where it was observed to move just ahead of Hemoglobin A.

Capillary Electrophoresis (CE): CE is a high-resolution automated technique that separates hemoglobin fractions in a capillary tube based on their electrophoretic mobility in a buffered electrolyte. Similar to HPLC and IEF, the charge difference in this compound would result in a distinct migration pattern compared to normal HbA2, allowing for its detection and quantification.

TechniquePrinciple of SeparationExpected Result for this compound
Isoelectric Focusing (IEF) Separation based on isoelectric point (pI) in a pH gradient.Migrates to a position corresponding to a lower pI than normal HbA2.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a liquid buffer.Exhibits a different migration time/peak position compared to normal HbA2.

Comparative Analysis of Methodological Efficacy in this compound Characterization

The characterization of a rare delta-chain variant such as this compound requires a multi-faceted analytical approach, progressing from initial screening to definitive molecular identification. The efficacy of various methodologies differs in terms of resolution, specificity, and the nature of the information they provide.

A combination of protein-level analysis for initial detection and genetic-level analysis for confirmation is considered the most robust strategy.

Protein Separation Techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most widely used automated methods for hemoglobinopathy screening. nih.govpafmj.org HPLC separates hemoglobin fractions based on their ionic interaction with the column matrix, while CE separates them based on their electrophoretic mobility in a buffer solution. nih.gov For a variant like HbA2-Liangcheng, it would likely be detected as an abnormal or variant peak. However, the accuracy of quantification can be affected by the co-elution of other variants. nih.gov For instance, certain HPLC systems may not distinguish HbE from HbA2, whereas CE can often resolve this. nih.govpafmj.org Conversely, CE may not separate HbA2 from HbC. nih.gov Traditional methods like cellulose (B213188) acetate (B1210297) electrophoresis are more cost-effective but offer lower resolution and precision compared to HPLC and CE.

Mass Spectrometry (MS): This advanced technique offers a powerful strategy for the unambiguous characterization of hemoglobin variants. tandfonline.com Top-down mass spectrometry analyzes the intact globin chain, allowing for the precise measurement of its molecular mass. thermofisher.com A change in mass can confirm the presence of a mutation, and subsequent tandem MS (MS/MS) can pinpoint the exact location and type of amino acid substitution, such as the asparagine to aspartic acid switch in this compound. tandfonline.comresearchgate.net This method is particularly useful for identifying novel or unexpected variants that may be missed by other techniques. thermofisher.com

DNA Analysis: Genetic testing is the gold standard for the definitive characterization of hemoglobin variants. nih.gov DNA sequencing of the delta-globin gene (HBD) directly identifies the specific nucleotide change responsible for the abnormal protein. researchgate.net For this compound, gene analysis identified the causative mutation at codon 117 (AAC→GAC), confirming the Asn→Asp substitution. researchgate.net Molecular techniques like Polymerase Chain Reaction (PCR) followed by sequencing are essential when protein analysis yields ambiguous results or for prenatal and genetic counseling. researchgate.net

The following tables provide a comparative overview of these methodologies.

Table 1: Comparison of Analytical Methods for this compound Characterization

MethodPrincipleEfficacy for HbA2-LiangchengAdvantagesLimitations
HPLC Ion-exchange chromatographyDetects as a variant peak; quantitative.High reproducibility, automation, quantifies HbA2. nih.govCo-elution with other variants (e.g., HbE) can interfere with quantification. nih.gov
Capillary Electrophoresis (CE) Separation by charge and electro-osmotic flow.Detects as a variant peak; quantitative.High resolution, automation, can resolve variants that co-elute on HPLC. pafmj.orgabacusdx.comMay not separate from all variants (e.g., HbC); different systems give different values. nih.gov
Mass Spectrometry (MS) Measures mass-to-charge ratio of intact globin chains.Definitive protein-level identification of mass shift and specific amino acid substitution. tandfonline.comHigh specificity and accuracy; can identify unknown variants. thermofisher.comRequires specialized equipment and expertise; less common for routine screening.
DNA Sequencing Determination of the nucleotide sequence of the HBD gene.Gold standard for definitive diagnosis; identifies the specific c.353A>G mutation. nih.govresearchgate.netUnambiguous and definitive diagnosis.Does not provide information on protein quantity or stability; higher cost.

Table 2: Research Findings on Methodological Comparison for HbA2 Detection

MethodSensitivitySpecificityYouden's IndexConclusion from Study
HPLC 69%100%69%Suitable for determination of HbA2 levels.
Cellulose Acetate Electrophoresis 66%100%66%A cost-effective and suitable alternative for low-income countries.
(Data represents detection of β-thalassemia trait in co-morbid conditions and is illustrative of the comparative efficacy between a high-resolution and a traditional method. Source: researchgate.net)

Ultimately, the most effective workflow for characterizing a rare variant like this compound involves screening with HPLC or CE, followed by definitive confirmation of the protein structure by mass spectrometry and the underlying genetic mutation by DNA sequencing.

Biomolecular and Functional Implications of Hemoglobin A2 Liangcheng in Globin Chain Synthesis

Impact of δ117(G19)Asn→Asp Mutation on Delta-Globin Chain Expression Levels

The presence of Hemoglobin A2-Liangcheng in an individual signifies that the mutated delta-globin gene is actively transcribed and translated into a variant delta-globin chain. This variant chain then combines with alpha-globin chains to form the HbA2-Liangcheng tetramer (α2δLiangcheng2).

While specific functional studies on the expression levels of the δ-Liangcheng chain are not extensively documented, the general behavior of delta-globin variants suggests that the synthesis of the abnormal delta chain may be slightly reduced compared to its normal counterpart. This phenomenon has been observed with other delta-chain variants, such as Hemoglobin A2' (δ16 Gly→Arg), where the variant delta chain is synthesized at a reduced rate. nih.gov The clinical presentation of individuals heterozygous for HbA2-Liangcheng is generally benign, with no associated hematological abnormalities, a characteristic shared by most delta-chain variants. researchgate.netmdpi.com

Role of this compound in Overall Hemoglobin A2 Quantification

In individuals heterozygous for this compound, two types of Hemoglobin A2 are present: the normal HbA2 (α2δ2) and the variant HbA2-Liangcheng (α2δLiangcheng2). During routine hemoglobin analysis, typically performed using techniques like high-performance liquid chromatography (HPLC), these two forms of HbA2 may be separated and quantified as distinct peaks.

For accurate diagnostic interpretation, particularly in the context of screening for other hemoglobinopathies, it is crucial to sum the percentages of both the normal HbA2 and the HbA2-Liangcheng variant to obtain a "total HbA2" value. researchgate.net This practice is standard for other delta-chain variants as well. nih.gov For instance, in heterozygotes for HbA2', the mean level of normal HbA2 was found to be 1.7%, while the mean level of the variant HbA2' was 1.3%, requiring the addition of both for a total HbA2 assessment. nih.gov While precise quantitative data for HbA2-Liangcheng is not widely available, a similar principle of summation would apply.

The following table illustrates the principle of total HbA2 calculation in the presence of a delta-chain variant, based on data from other variants.

Hemoglobin ComponentTypical Percentage in a Heterozygote (Example: HbA2')
Normal Hemoglobin A2 (HbA2)~1.7%
Variant Hemoglobin A2 (e.g., HbA2')~1.3%
Total Hemoglobin A2 ~3.0%

Biochemical Mechanisms by which this compound may Affect Screening Interpretations for Other Hemoglobinopathies (e.g., Beta-Thalassemia Trait)

The primary clinical significance of this compound, like other delta-chain variants, lies in its potential to interfere with the diagnosis of beta-thalassemia trait. researchgate.netnih.gov An elevated total HbA2 level (typically >3.5%) is a key diagnostic marker for beta-thalassemia trait. wikipedia.org

The presence of a delta-chain variant such as HbA2-Liangcheng can complicate this diagnosis in several ways:

Lowering of Total HbA2: If the synthesis of the HbA2-Liangcheng variant is reduced, the total HbA2 level (normal HbA2 + HbA2-Liangcheng) in a person who is also a carrier of beta-thalassemia may fall into the normal or borderline range. This can mask the expected elevation of HbA2, leading to a missed diagnosis of beta-thalassemia trait. researchgate.nethaematologica.org

Analytical Challenges: Depending on the analytical method used, such as HPLC, the variant HbA2-Liangcheng may elute at a different retention time than normal HbA2. If the laboratory personnel are not aware of this variant or if the peak is not correctly identified and included in the total HbA2 calculation, the reported HbA2 value will be erroneously low. nih.govnih.gov For example, the common delta-chain variant HbA2' elutes in the "S-window" on some HPLC systems, which can lead to misinterpretation if not properly accounted for. nih.govnih.gov

The following table outlines the potential impact of an unsummed delta-chain variant on the interpretation of beta-thalassemia screening.

True GenotypeExpected Total HbA2Scenario with Unsummed VariantPotential Misinterpretation
Beta-thalassemia Trait + HbA2-Liangcheng HeterozygoteElevated (>4.0%)Only normal HbA2 is quantified (e.g., 2.0%)Normal HbA2, missed diagnosis of beta-thalassemia trait

Molecular Interactions Between this compound and Other Hemoglobin Variants

Evolutionary Biology of the Delta Globin Gene and Its Variants, Including Hemoglobin A2 Liangcheng

Phylogenetic Trajectory of the Delta-Globin Gene within Primate Evolution

The HBD gene originated from a tandem duplication of an ancestral β-globin (HBB) gene. oup.comoup.com This duplication event occurred in the common ancestor of placental mammals after their divergence from marsupials, making the HBD gene a feature unique to eutherians. oup.compsu.edu

Within primate evolution, the HBD gene follows a distinctive path. A comprehensive phylogenetic analysis of the two adult β-like globin genes (HBD and HBB) reveals that anthropoid primates (which include monkeys, apes, and humans) are an exception to the general pattern of concerted evolution observed in most placental mammals. nih.govnih.gov In anthropoids, the HBD gene displays a high degree of sequence conservation, particularly in Great Apes, suggesting it has been under strong evolutionary constraints for over 65 million years. nih.govresearchgate.net This conservation is not just in the coding region but also extends to the promoter. nih.gov

The expression and presence of the delta-globin chain vary across primate lineages. While it forms a minor hemoglobin component in hominoids (~1%) and is present at higher levels in New World Monkeys (~6%), it is notably silent in Old World Monkeys, indicating a relatively recent loss of function in that lineage. nih.govpnas.org In contrast, some prosimians, like the galago, exhibit very high concentrations of the delta-globin chain, reaching up to 40%. nih.gov The evolutionary history of the HBD gene is intricate, complicated by sequence exchanges with its neighboring HBB gene, which can sometimes obscure true orthologous relationships when analyzing only coding sequences. nih.govoup.com However, the inclusion of non-coding sequences, such as introns and flanking regions, has been crucial in clarifying these evolutionary relationships. nih.govoup.com

Selective Pressures Influencing Delta-Globin Gene Polymorphisms

Paradoxically, despite the low quantity of HbA2 in humans and its apparent non-essential role for oxygen transport, the HBD gene exhibits levels of conservation typical of genes under strong purifying selection. oup.comnih.govd-nb.info This suggests that the evolutionary constraints on the HBD gene are not primarily driven by the function of the delta-globin protein itself. nih.govd-nb.info Instead, evidence points towards a crucial regulatory role for the HBD gene sequence and its neighboring pseudogene, HBBP1, in the developmental switching of globin gene expression, particularly the transition from fetal (gamma-globin) to adult (beta-globin) hemoglobin production. oup.comd-nb.info The strong functional constraints are believed to be necessary to maintain the structural and regulatory landscape of the entire β-globin cluster. oup.com

Analysis of the ratio of nonsynonymous to synonymous substitutions (dN/dS or ω) indicates that the HBD gene has experienced different selective pressures throughout primate evolution. For instance, the ω value is significantly lower in apes (0.06) compared to the combined group of Old World and New World Monkeys (0.43), corroborating a more constrained evolution in the ape lineage. nih.govvetvaccnet.ac.uk A unique feature of the anthropoid lineage is the retention of a functional GATA-1 transcription factor binding motif, which is known to be involved in controlling the developmental expression of the β-like globin genes. nih.govnih.gov

Polymorphisms in the HBD gene give rise to variants, many of which are clinically silent but are important for population genetics and for accurate diagnosis of thalassemias. One such example is Hemoglobin A2-Liangcheng , a natural variant identified in the HBD gene. lovd.nluniprot.org This variant is characterized by an asparagine to aspartic acid substitution at position 118 of the delta-globin chain (p.Asn118Asp) and is recorded in genetic databases under the dbSNP identifier rs36049174. lovd.nluniprot.org

Comparative Genomics of HBD Loci Across Mammalian Species

Expanding the view beyond primates reveals even greater diversity in the evolutionary fate of the HBD gene across mammals. While the β-globin gene cluster in most placental mammals is organized as 5'-ε-γ-ψβ-δ-β-3', the expression and function of the HBD gene are not universally conserved. oup.comnih.gov In several mammalian lineages, the HBD gene has been inactivated or completely deleted. oup.com

A striking contrast is observed in the order Carnivora. In dogs and other carnivores, the HBD gene, far from being a minor gene, encodes the primary adult β-globin subunit, while the HBB gene is expressed at markedly lower levels. nih.govnih.govresearchgate.net Furthermore, dogs possess two active, duplicated copies of the HBD gene. d-nb.infonih.gov This reversal of dominance, where HBD is the major expressed gene instead of HBB, highlights a significant functional divergence from the primate lineage. nih.govresearchgate.net

The table below summarizes the differential roles of the HBD and HBB genes in selected mammalian groups.

Mammalian GroupPrimary Adult β-like GlobinHBD Gene StatusNotes
Primates (Hominoids) HBBExpressed at low levelsHBD product (HbA2) is a minor component (~1-3%). wikipedia.orgnih.gov
Primates (Old World Monkeys) HBBGene present but silentDelta-globin chain is not produced. pnas.org
Carnivores (e.g., Dog, Cat) HBDExpressed at high levelsHBD is the major adult β-globin; HBB is minor. Dogs have two HBD copies. nih.govnih.govresearchgate.net
Some Cetartiodactyla (e.g., Cow, Pig) HBBGene converted by HBBThe HBD gene has been largely homogenized with the HBB gene. nih.gov
Paenungulata (e.g., Elephant) HBB/D fusionChimeric geneA chimeric HBB/D fusion gene has been identified. oup.com

This table provides a simplified overview based on available research.

This comparative genomic data underscores that the evolutionary trajectory of the HBD gene is highly lineage-specific, with its role shifting dramatically from a minor, possibly regulatory, function in primates to a primary oxygen-transport function in other mammalian orders.

Gene Conversion Events and Their Role in Delta-Globin Gene Diversity

The close proximity and high sequence similarity between the HBD and HBB genes have made them susceptible to frequent recombination and gene conversion events throughout eutherian evolution. oup.comnih.govoup.com Gene conversion is a non-reciprocal process where a sequence of one gene is replaced by a homologous sequence from another. This mechanism has been a significant driver of the HBD gene's evolution, leading to sequence homogenization between the HBD and HBB paralogs. nih.govoup.com

These conversion events are often asymmetric, with the HBB gene frequently acting as the donor, converting portions of the HBD gene. oup.com This is particularly common in the 5' coding regions of the gene. oup.com The consequence of this "concerted evolution" is that the coding sequences of HBD and HBB genes in some species can appear more similar to each other than to their respective orthologs in closely related species, complicating phylogenetic analyses. nih.gov

However, the frequency and extent of these conversion events vary across lineages. In anthropoid primates, gene conversion events involving the HBD gene have been notably less frequent and shorter in length, which contributes to the maintenance of HBD as a distinct gene in this lineage. nih.govnih.gov In other lineages, such as in cows, pigs, and dolphins, the HBD gene has been almost entirely converted by the HBB gene. nih.gov In carnivores, the HBD and HBB genes are described as complex chimeras, indicating a history of multiple and intricate gene conversion events. nih.govnih.gov This dynamic interplay of duplication, mutation, and gene conversion has resulted in a complex and diverse evolutionary tapestry for the delta-globin locus across mammals.

Future Research Directions and Unaddressed Inquiries in Hemoglobin A2 Liangcheng Studies

Application of Next-Generation Sequencing for Comprehensive Delta-Globin Variant Discovery

Next-generation sequencing (NGS) has revolutionized the genetic diagnosis of hemoglobinopathies by enabling the simultaneous analysis of multiple genes. mdpi.comfrontiersin.org This high-throughput technology is particularly valuable for identifying rare and novel variants like Hemoglobin A2-Liangcheng.

Traditional diagnostic methods for thalassemia and other hemoglobin disorders can be laborious and time-consuming due to the genetic complexity of these conditions. nih.gov NGS offers a more sensitive and efficient alternative, capable of detecting single nucleotide variants, insertions, deletions, and copy number variations across the globin gene clusters. mdpi.comnih.gov Studies have demonstrated the effectiveness of NGS in identifying a wide spectrum of mutations in the α- and β-globin genes, as well as in the less frequently analyzed δ- and γ-globin genes. mdpi.com

Despite its advantages, NGS technology has limitations. For instance, some NGS kits tailored for α- and β-globin genes may not fully cover the coding regions of the δ-globin gene, although they can still detect variations in nearby regions. mdpi.com Furthermore, the high homology between certain globin genes, such as HBA1 and HBA2, can present challenges for accurately assigning specific variants, sometimes requiring confirmation with traditional methods like Sanger sequencing. mdpi.com The development of advanced bioinformatics tools and machine learning algorithms is helping to improve the accuracy of variant and copy number variation calling, making NGS an increasingly powerful tool for comprehensive delta-globin variant discovery. researchgate.net The application of NGS in large-scale population screening can help to identify carriers of rare variants like this compound and provide valuable data on the prevalence and diversity of δ-globin mutations. frontiersin.org

Functional Genomics Approaches to Elucidate Regulatory Elements Affecting HBD Gene Expression

The expression of the delta-globin gene (HBD) is a tightly regulated process influenced by various genetic elements. elifesciences.org Functional genomics provides the tools to investigate these regulatory mechanisms and understand how they affect the production of Hemoglobin A2. The HBD gene is part of the β-like globin cluster on chromosome 11, which also includes the ε-globin, γ-globin, and β-globin genes. elifesciences.orgwikipedia.org The expression of these genes is controlled by a distal enhancer known as the Locus Control Region. elifesciences.org

Mutations in the promoter region of the HBD gene can lead to altered expression levels of δ-globin. elifesciences.org For example, comparative genomics studies have shown that the HBD promoter has mutations in several key transcriptional element binding sites when compared to the highly expressed HBB promoter. elifesciences.org Recent research has focused on using gene-editing technologies like CRISPR-Cas9 to engineer the HBD promoter to increase δ-globin expression. elifesciences.orgnih.gov These studies have shown that introducing specific cis-acting elements, which are binding sites for transcription factors like KLF1, GATA1, and TAL1, can successfully activate δ-globin expression. nih.gov

Understanding the intricate network of regulatory elements that control HBD gene expression is crucial for developing potential therapeutic strategies for β-hemoglobinopathies. By increasing the production of Hemoglobin A2, it may be possible to compensate for the reduced or absent production of normal adult hemoglobin (HbA) in conditions like β-thalassemia. nih.govmaayanlab.cloud

In Vitro and In Silico Modeling of this compound Structural-Functional Dynamics

Understanding the structural and functional consequences of the amino acid substitution in this compound requires a combination of in vitro and in silico approaches. Computational methods, or in silico modeling, have become invaluable for predicting and analyzing the three-dimensional structure of proteins like hemoglobin. medicinescience.orgresearchgate.net These models can provide insights into how a specific mutation might alter the protein's stability, oxygen-binding capacity, and interactions with other molecules. medicinescience.orgresearchgate.netscirp.org

For instance, molecular dynamics simulations can be used to study the flexibility and conformational changes of the hemoglobin molecule, revealing how a variant like this compound might differ from the normal Hemoglobin A2. scirp.org Such computational analyses can help predict whether a mutation is likely to be deleterious or benign. researchgate.net

In vitro studies complement these computational predictions. Expressing the variant hemoglobin in cellular systems allows for direct measurement of its functional properties. Techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis are used to characterize the variant protein. nih.gov Functional studies can assess the oxygen equilibrium characteristics and the rate of globin chain synthesis to understand the physiological impact of the variant. researchgate.net The combination of in silico modeling and in vitro experimentation provides a powerful approach to elucidating the structure-function relationship of rare hemoglobin variants like this compound. medicinescience.org

Standardization of Diagnostic Assays for Rare Delta-Globin Variants in Global Health Contexts

The accurate diagnosis of rare delta-globin variants like this compound is essential for patient management and genetic counseling, particularly in populations with a high prevalence of hemoglobinopathies. mdpi.comnih.gov However, the detection of these variants presents several challenges. The co-inheritance of a δ-globin gene mutation with β-thalassemia can interfere with the diagnosis of β-thalassemia carriers, as it can lead to normal or borderline levels of Hemoglobin A2. mdpi.comnih.gov

Standardization of diagnostic assays is crucial to ensure accurate and consistent results across different laboratories and healthcare settings. researchgate.net Currently, methods like automated high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are widely used for quantifying Hemoglobin A2. mdpi.comresearchgate.net However, the presence of a delta-globin variant can sometimes lead to ambiguous results, necessitating further investigation by DNA analysis. mdpi.com

In resource-limited settings, access to advanced laboratory technologies can be limited, hindering timely diagnosis. mdpi.comajlmonline.org The development of affordable and reliable diagnostic tools is a priority for improving healthcare in these regions. ajlmonline.org Furthermore, global migration patterns are leading to an increased diversity of hemoglobinopathy mutations in many countries, creating new challenges for diagnostic laboratories. researchgate.net This highlights the need for comprehensive and up-to-date databases of known mutations and standardized testing protocols. mdpi.com

International collaboration and the establishment of reference systems are important steps towards the standardization of diagnostic assays for rare hemoglobin variants. researchgate.net This will help to ensure that individuals with rare conditions like this compound receive an accurate diagnosis, which is the first step towards appropriate clinical management and informed reproductive choices. thalassaemia.org.cy

Q & A

Q. What metadata is essential for publishing reproducible studies on this compound?

  • Methodological Answer : Include (1) Instrument calibration logs (dates, reference materials), (2) raw spectral data (m/z values, retention times), (3) demographic covariates (age, ethnicity), and (4) statistical code (R/Python scripts) in supplementary materials. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.